N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine
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Overview
Description
N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine is a chemical compound with the molecular formula C5H9N5 and a molecular weight of 139.16 g/mol . It belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
The primary target of N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine is ribonucleoside-diphosphate reductase (EC 1.17.4.1) . This enzyme plays a crucial role in DNA synthesis by converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, which are the building blocks of DNA .
Mode of Action
This compound acts as an inhibitor of ribonucleoside-diphosphate reductase . By binding to this enzyme, it prevents the conversion of ribonucleoside diphosphates into deoxyribonucleoside diphosphates, thereby inhibiting DNA synthesis .
Biochemical Pathways
The inhibition of ribonucleoside-diphosphate reductase disrupts the DNA synthesis pathway . This leads to a halt in cell division and growth, particularly affecting rapidly dividing cells such as cancer cells .
Result of Action
By inhibiting DNA synthesis, this compound can halt the growth and division of cells . This makes it a potential antineoplastic agent , useful in the treatment of various types of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is air sensitive and reacts with acids and oxidizing agents . Therefore, it should be stored in a dark place under an inert atmosphere . The compound’s solubility in water and other solvents can also affect its distribution and action within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions may involve various nucleophiles or electrophiles, depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction may produce reduced triazole derivatives . Substitution reactions can lead to a wide range of substituted triazole compounds .
Scientific Research Applications
N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine has several scientific research applications, including:
Comparison with Similar Compounds
N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine can be compared with other similar compounds, such as:
4H-1,2,4-triazole-3,5-diamine: This compound has similar structural features but lacks the cyclopropyl group, which may affect its biological activity and chemical properties.
N3-(4-fluorophenyl)-N5-methyl-4H-1,2,4-triazole-3,5-diamine:
The uniqueness of this compound lies in its cyclopropyl group, which can impart specific chemical and biological properties that differentiate it from other triazole derivatives .
Properties
IUPAC Name |
3-N-cyclopropyl-1H-1,2,4-triazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c6-4-8-5(10-9-4)7-3-1-2-3/h3H,1-2H2,(H4,6,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOJBJKGEWHLSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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